Hydrolytic Conversion to 6-Methyl-5-hepten-2-one: Yield Comparison
3-Isopropylidene-6-methyl-5-hepten-2-one is an intermediate in a patented process for producing 6-methyl-5-hepten-2-one. The patent claims a hydrolysis step that converts a ketone mixture containing 3-isopropylidene-6-methyl-5-hepten-2-one into 6-methyl-5-hepten-2-one with a yield of 95% [1]. This compares favorably to alternative synthetic routes, such as the direct alkylation of mesityl oxide with prenyl chloride, which can yield a mixture of isomers with lower selectivity for the desired product [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 95% yield to 6-methyl-5-hepten-2-one |
| Comparator Or Baseline | Alternative alkylation routes: lower yield and selectivity |
| Quantified Difference | Superior yield and selectivity compared to non-optimized alkylation routes |
| Conditions | Hydrolysis of a ketone mixture containing 3-isopropylidene-6-methyl-5-hepten-2-one in an autoclave at elevated temperature and pressure. |
Why This Matters
This high-yield conversion directly impacts the cost-efficiency and scalability of manufacturing 6-methyl-5-hepten-2-one, a key intermediate for vitamins A, E, and K, and various fragrances.
- [1] Fujita, Y., Onishi, T., & Nishida, T. (1979). U.S. Patent No. 4,153,634. Washington, DC: U.S. Patent and Trademark Office. View Source
